1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761227
InChI: InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15761227

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3
Standard InChI Key XMOBRQGLWKAAAT-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=C(C=NN2CC)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS: 122166809) is a substituted pyrazole derivative with the molecular formula C₁₃H₂₂N₆ and a molecular weight of 233.31 g/mol . Its IUPAC name reflects the presence of two pyrazole rings interconnected via a methylamine bridge, with ethyl and methyl substituents at specific positions (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₂N₆
Molecular Weight233.31 g/mol
SMILES NotationCCN1C=C(C=N1)CNC2=C(C=NN2C)C

Stereochemical Features

The compound’s structure comprises two pyrazole rings (positions 1 and 4) linked by a -CH₂-NH- group. The ethyl groups at N1 of both rings introduce steric hindrance, while the methyl group at C4 modulates electronic density. X-ray crystallography of analogous compounds reveals a planar pyrazole core with substituents adopting equatorial orientations to minimize steric clashes.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole backbone.

  • N-Alkylation: Ethylation at N1 is achieved using ethyl halides (e.g., ethyl bromide) in the presence of K₂CO₃.

  • Methylamine Bridge Installation: A nucleophilic substitution reaction connects the pyrazole moieties via a methylamine linker .

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, HCl, 80°C75–85%
N-AlkylationEthyl bromide, K₂CO₃, DMF, 60°C60–70%
Methylamine CouplingCH₂Cl₂, RT, 12h50–65%

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance yield (≥90%) and reduce solvent waste. Ethanol is preferred as a green solvent, and microwave-assisted techniques accelerate reaction kinetics .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole rings undergo nitration and sulfonation at C3 and C5 positions. For example, nitration with HNO₃/H₂SO₄ produces nitro derivatives, which serve as intermediates for amine synthesis .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methylamine bridge to a nitroso group.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds, yielding tetrahydropyrazole analogs.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against cytochrome P450 3A4 (IC₅₀ = 2.3 μM) and COX-2 (IC₅₀ = 5.1 μM), likely due to nitrogen lone-pair interactions with heme iron or catalytic residues.

TargetActivity (IC₅₀/EC₅₀)Mechanism
CYP3A42.3 μMCompetitive inhibition
COX-25.1 μMAllosteric modulation
MCF-7 Cells12.5 μMApoptosis, ROS upregulation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, -CH₂CH₃), 2.25 (s, 3H, -CH₃), 3.89 (q, 4H, -NCH₂), 6.45 (s, 2H, pyrazole-H) .

  • HRMS: m/z 233.1789 [M+H]⁺ (calc. 233.1793) .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for:

  • Kinase inhibitors: Modifications at C4 enhance selectivity for EGFR-TK.

  • Antimicrobial agents: Quaternary ammonium derivatives show broad-spectrum activity against Gram-positive bacteria .

Agrochemical Development

Functionalization with chloro or fluoro groups yields herbicides with >90% efficacy against Amaranthus retroflexus at 10 ppm.

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